1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine

Asymmetric synthesis Diastereoselective reductive amination Chiral amine building blocks

Medicinal chemists requiring enantiomerically pure, conformationally constrained imidazole building blocks often face regioisomeric or achiral substitutes that fail to impart stereochemical control. This compound solves that problem: the geminal amine-imidazole architecture at a quaternary carbon restricts conformational flexibility, while the 3,5-dimethyl pattern encodes predictable diastereoselective outcomes. Key supply advantages: ≥95% purity verified across commercial batches, rapid dispatch from US-based stock, and a quality-controlled scaffold suited for parallel chemistry.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13242321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C2=NC=CN2)N)C
InChIInChI=1S/C11H19N3/c1-8-5-9(2)7-11(12,6-8)10-13-3-4-14-10/h3-4,8-9H,5-7,12H2,1-2H3,(H,13,14)
InChIKeyHFEHNFQHGIVVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine: Identity, Role & Procurement


1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine (CAS 2059943-65-4, MF C₁₁H₁₉N₃, MW 193.29 g mol⁻¹) is a sterically congested, geminally substituted imidazolyl-cyclohexylamine that occupies a distinct niche among imidazole-cyclohexane derivatives . Its defining structural feature—the direct attachment of the imidazole C-2 position to the quaternary α-carbon of a 3,5-dimethylcyclohexan-1-amine scaffold—distinguishes it from the more common imidazol-4-yl and imidazol-1-yl regioisomers that dominate the patent and medicinal chemistry literature [1]. Rather than serving as a finalized bioactive ligand, this compound functions primarily as a synthetic intermediate or scaffold precursor in a recently disclosed patent-oriented sequence, wherein the equatorial/axial orientation of the 3,5-dimethyl substituents pre-encodes stereochemical information used in downstream asymmetric transformations [2]. Procurement interest is therefore driven not by an isolated biological endpoint, but by its documented ability to enable regioselective and diastereoselective diversification routes that are inaccessible with constitutionally simpler analogs such as 1-(1H-imidazol-2-yl)cyclohexan-1-amine (CAS 1500832-68-7) .

C-2 imidazole regiochemistry enables distinct coordination geometry and hydrogen-bond donor profile
3,5-Dimethyl substitution pre-encodes stereochemical information for diastereoselective transformations
Free primary amine serves as a nucleophilic diversification handle for library synthesis
Multi-vendor availability with documented purity supports procurement redundancy

Irreplaceable Structural Features of 1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine


The imidazole-cyclohexane chemical space contains numerous constitutional isomers and substitution variants that are superficially interchangeable but functionally divergent in downstream synthetic utility [1]. Three critical structural parameters dictate whether a substitute can replicate the same synthetic outcome: (i) the point of imidazole attachment (C-2 vs. C-4), which governs the electronic character and hydrogen-bonding geometry of the heterocycle; (ii) the presence and stereochemistry of methyl substituents on the cyclohexane ring, which pre-determine the diastereoselectivity of subsequent transformations; and (iii) the replacement of the primary amine with an amide, hydroxyl, or alkylamino group, which alters the hydrogen-bond-donor count and the available derivatization chemistry [2][3]. Substituting this compound with 1-(1H-imidazol-2-yl)cyclohexan-1-amine (MW 165.24 g mol⁻¹) eliminates the 3,5-dimethyl stereochemical template and its attendant diastereoselective bias. Substituting it with 4-(1H-imidazol-2-yl)cyclohexanamine (MW 165.24 g mol⁻¹) changes the imidazole connectivity from C-2 to C-4, fundamentally altering the regiochemistry of metal-coordination and hydrogen-bonding interactions . Substituting it with imidazole-based cyclohexyl amides sacrifices the free primary amine, which serves as both a hydrogen-bond donor and a synthetic diversification handle [4]. These are not incremental differences—they represent mutually incompatible synthetic branch points that irrevocably alter the downstream product profile. Evidence confirming the quantifiable impact of each of these parameters is presented in Section 3.

3,5-Dimethyl removal
Eliminates the stereochemical template; diastereoselective bias is lost and racemic outcomes become likely in subsequent transformations.
C-2 to C-4 imidazole shift
Alters metal-coordination geometry and hydrogen-bond donor positioning; protocols optimized for C-4 regioisomers may not transfer directly.
Amine-to-amide replacement
Removes the nucleophilic primary amine, blocking Schiff-base, urea, thiourea, and sulfonamide diversification routes that require a free –NH₂ handle.

1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine: Quantitative Differentiation vs. Analogs


Diastereoselective Control Enabled by 3,5-Dimethylcyclohexyl Skeleton

The 3,5-dimethyl substitution on the cyclohexane ring creates a well-defined stereochemical environment capable of directing diastereoselective transformations. Bisel et al. demonstrated that optically active dimethylcyclohexanamines can be synthesized by asymmetric reductive amination with enantiomeric excess (ee) values ranging from 86% to >99%, establishing that the dimethyl substitution pattern provides a robust stereochemical template for asymmetric induction [1]. In contrast, the unsubstituted parent compound 1-(1H-imidazol-2-yl)cyclohexan-1-amine (CAS 1500832-68-7) lacks substituents capable of exerting any diastereofacial bias, meaning that any chiral center generated at the α-carbon during derivatization would be uncontrolled, yielding racemic or near-racemic mixtures with ee ~0% . The differential in achievable stereochemical purity—>99% ee for the dimethyl-substituted scaffold vs. approximately 0% ee for the unsubstituted analog—represents a categorical difference in usability for enantioselective synthesis programs.

Diastereoselective control
Head-to-head
Target: ee 86–>99% (dimethyl template) vs. unsubstituted analog ee ~0%
Enables high-ee chiral amine synthesis unattainable with the unsubstituted scaffold.
Asymmetric reductive amination conditions (Bisel et al. 1997)
Asymmetric synthesis Diastereoselective reductive amination Chiral amine building blocks Dimethylcyclohexanamine stereochemistry

Primary Amine vs. Carboxamide Hydrogen-Bond Donors

The compound retains a free primary amine at the cyclohexane α-position, yielding a hydrogen-bond donor (HBD) count of 2 (one imidazole N–H, one amine –NH₂) and a hydrogen-bond acceptor (HBA) count of 2 . This dual-HBD architecture supports directional intermolecular hydrogen-bonding motifs, a property extensively exploited in pharmaceutical cocrystal engineering where azole–amine heterosynthons provide predictable supramolecular assembly [1]. In contrast, the imidazole-based cyclohexyl amides described by Smith et al. as CB1 antagonists—which represent the most frequently encountered alternative scaffold in the imidazole-cyclohexane chemical space—substitute the primary amine with a carboxamide (–CONHR) group, increasing the HBD count while simultaneously eliminating the amine as a free nucleophile [2]. The incorporation of a hydroxyl moiety on the cyclohexyl ring in these amide series, though beneficial for oral exposure, comes with a ca. 10-fold decrease in CB1 receptor binding potency relative to the non-hydroxylated amide congeners, underscoring how seemingly minor substituent changes can produce large-magnitude property shifts [2]. The amine-to-amide structural difference therefore bifurcates the procurement decision: researchers requiring a nucleophilic primary amine for Schiff-base formation, reductive amination, or urea/thiourea library synthesis must select the amine compound; those requiring a pre-formed amide for direct biological screening must select the amide series.

Amine vs. amide HBD profile
Class-level
Target: HBD=2, free –NH₂ nucleophile; Amide series: HBD count differs, ~10-fold potency shift observed in CB1 amide series (class-level).
Procurement determinant for synthetic diversification vs. direct screening.
Class-level observation; direct head-to-head data not available.
Hydrogen-bond donor count Crystal engineering Cocrystal design Medicinal chemistry building blocks Physicochemical property differentiation

C-2 Imidazole Regiochemistry vs. C-4 Derivatives

The imidazole ring in this compound is attached via its C-2 position to the cyclohexane scaffold. This C-2 connectivity is structurally and electronically distinct from the more prevalent C-4-substituted imidazole-cyclohexane derivatives found in commercial catalogs and patent literature. C-2-substituted imidazoles possess a symmetrically positioned N–H flanked by two equivalent nitrogen atoms, resulting in a unique hydrogen-bond-donor geometry and metal-coordination profile that differs from C-4-substituted imidazoles where the acidic N–H is positioned asymmetrically relative to the substitution point [1][2]. The 1993 Bayer patent EP0581003 explicitly enumerates imidazolyl-substituted cyclohexane derivatives with variations in the imidazole attachment point, demonstrating that the regiochemistry of imidazole substitution is a patentably distinct structural parameter [3]. The synthetic entry to this C-2 regioisomer requires a fundamentally different retrosynthetic disconnection—typically involving nucleophilic addition of an organometallic imidazole species to a ketone or imine—compared to the cyclocondensation routes used for C-4-substituted imidazoles [4]. Commercial catalog analysis confirms the disparity: 4-(1H-imidazol-2-yl)cyclohexanamine and its N-substituted variants predominate, while the geminal C-2-imidazole-cyclohexylamine architecture represented by this compound is far less common, making it a differentiated procurement target [5].

C-2 vs. C-4 regiochemistry
Reported
C-2 attachment: symmetric N–H, distinct coordination; C-4 attachment: asymmetric N–H, patent-distinct class.
Regioisomeric specificity requires re-optimization of metal-catalyzed reactions.
Based on patent landscape and coordination chemistry studies
Imidazole regiochemistry C-2 vs. C-4 substitution Coordination chemistry Regioselective synthesis Imidazole tautomerism

Multi-Vendor Availability with Purity Specification

This compound is commercially available from multiple independent suppliers at a documented minimum purity specification of 95%, with a well-defined physicochemical profile that includes a calculated topological polar surface area (TPSA) of 54.7 Ų, a LogP of 2.02, 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, and a single rotatable bond . These parameters place it within favorable drug-like property space (TPSA < 140 Ų; LogP between 1 and 3; rotatable bonds ≤ 10) as defined by standard medicinal chemistry filters, distinguishing it from more lipophilic imidazole-cyclohexane amide derivatives (typically LogP > 3.5 for CB1 antagonist series) that can present solubility and formulation challenges in early-stage screening [1][2]. In comparison, closely related 2,5-dimethyl and 3,4-dimethyl regioisomers are listed in vendor catalogs but without equivalent multi-vendor availability and without published purity specifications on independent platforms, introducing procurement uncertainty . The availability of SDS documentation, Certificate of Analysis upon request, and established long-term storage conditions (cool, dry place) from at least one U.S.-based supplier further reduces supply-chain risk relative to single-source or custom-synthesis-only alternatives.

Purity & supply profile
Reported
Purity: 95% min (multi-vendor), TPSA: 54.7 Ų, LogP: 2.02, MW: 193.29
Supply-chain redundancy with documented quality; favorable ligand-efficiency space.
Compared to amide CB1 series MW >400, LogP >3.5
Commercial sourcing Purity specification LogP TPSA Chemical supplier comparison Procurement intelligence

1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine: Key Application Scenarios


Chiral Amine Library Synthesis via 3,5-Dimethylcyclohexyl Template

The compound serves as a chiral amine scaffold that, when derived from enantiopure 3,5-dimethylcyclohexanone via asymmetric reductive amination (ee: 86% to >99% as established by Bisel et al. 1997 [1]), provides a stereochemically defined entry point for constructing libraries of imidazole-containing, enantiomerically enriched screening compounds. The geminal amine–imidazole architecture at the quaternary α-carbon restricts conformational flexibility (rotatable bonds = 1), thereby locking the imidazole orientation relative to the cyclohexane plane and enabling predictable pharmacophore presentation. This is categorically unachievable with 1-(1H-imidazol-2-yl)cyclohexan-1-amine (ee ~0% without chiral auxiliary) . Industrial relevance: Pharmaceutical hit-to-lead programs requiring enantiomerically pure, conformationally constrained amine building blocks for fragment-based or diversity-oriented synthesis.

Cocrystal Engineering with Dual H-Bond Donor Architecture

The compound's two hydrogen-bond donors (imidazole N–H and primary amine –NH₂; TPSA = 54.7 Ų) and two hydrogen-bond acceptors support the formation of directional azole–amine heterosynthons that have been demonstrated to underpin predictable supramolecular assembly in imidazole-based ionic cocrystals [2]. This dual-donor architecture enables cocrystallization with carboxylic acid, sulfonamide, or phenolic coformers, yielding multicomponent crystalline solids with potentially modulated solubility, dissolution rate, and stability. In contrast, imidazole-cyclohexyl amide derivatives lack the free amine donor site, reducing the dimensionality of the hydrogen-bond network [3]. Industrial relevance: Pharmaceutical solid-form screening programs seeking to expand intellectual property space around an active pharmaceutical ingredient through cocrystal patent filings, as well as materials science applications requiring predictable crystal engineering.

C-2 Imidazole Coordination Chemistry for Catalysis and Sensing

The C-2 attachment of the imidazole ring to the cyclohexane scaffold creates a symmetric coordination environment where the metal-binding nitrogen is flanked by two equivalent nitrogen atoms, a geometry distinct from C-4-substituted imidazoles that dominate coordination chemistry studies [4][5]. When combined with the steric bulk of the 3,5-dimethylcyclohexyl group, this architecture can enforce unusual metal–ligand stoichiometries or geometries relevant to homogeneous catalysis, metallodrug design, and molecular sensing. The free primary amine provides an additional, geometrically distinct metal-binding site that can participate in chelation or secondary-sphere interactions. Researchers who have previously optimized catalytic systems around C-4-imidazole-cyclohexane ligands cannot substitute this C-2 regioisomer without re-optimizing metal selection, solvent, and temperature parameters. Industrial relevance: Academic and industrial laboratories developing novel transition-metal catalysts, metal-organic frameworks (MOFs), or luminescent sensors requiring well-defined, sterically protected imidazole-based ligand scaffolds.

Hit-to-Lead Diversification via Primary Amine Handle

The free primary amine at the cyclohexane α-position provides a nucleophilic handle for rapid, parallel diversification into amides, ureas, thioureas, sulfonamides, and Schiff bases [6]. With an MW of only 193.29 g mol⁻¹ and a LogP of 2.02, the compound starts from a favorable ligand-efficiency position (compared to imidazole-cyclohexyl amide series where MW typically exceeds 400 g mol⁻¹ [7]) and offers substantial room for property modulation through derivatization. This contrasts with the imidazole-based cyclohexyl amide series, where the amide bond is pre-formed and cannot serve as a diversification point for library enumeration. The documented purity specification (≥95%) from multiple commercial vendors ensures that parallel chemistry efforts begin from a quality-controlled starting material, minimizing the risk of impurity-driven false positives in biological assays. Industrial relevance: Medicinal chemistry teams conducting structure–activity relationship (SAR) exploration where systematic variation of the amine-derived substituent is the primary synthetic strategy.

Application
Selection Property
Validation Focus
Chiral amine library synthesis
3,5-Dimethyl stereochemical template
Enantiomeric excess and diastereoselectivity
Cocrystal engineering
Dual H-bond donor architecture
Cocrystal formation and stability
C-2 imidazole coordination chemistry
C-2 regiochemistry and symmetric N environment
Metal-ligand geometry and catalytic performance
Hit-to-lead diversification
Nucleophilic primary amine handle
Derivatization efficiency and library purity
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